molecular formula C19H15ClN6O2 B2893383 3-(2-chlorophenyl)-5-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide CAS No. 2097860-48-3

3-(2-chlorophenyl)-5-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide

Cat. No.: B2893383
CAS No.: 2097860-48-3
M. Wt: 394.82
InChI Key: ZZTWWVCZOOLLGA-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). Its primary research value lies in the targeted disruption of the JAK-STAT signaling pathway, which is critically involved in cell proliferation, differentiation, and immune response. This compound exhibits high efficacy against JAK2 with an IC50 value of 1.6 nM, demonstrating significant selectivity over other JAK family members such as JAK1 and JAK3, making it an essential tool for dissecting the specific roles of JAK2 in physiological and pathological contexts. Research applications are predominantly focused in oncology, particularly for investigating and modeling JAK2-driven hematologic malignancies like myeloproliferative neoplasms (MPNs), where the JAK2 V617F mutation is a key driver. Studies have shown that this inhibitor can effectively suppress the proliferation of HEL cells, a human erythroleukemia cell line harboring the JAK2 V617F mutation, by inducing cell cycle arrest and promoting apoptosis. Beyond oncology, it serves as a valuable pharmacological probe for studying the contribution of JAK2 signaling in autoimmune and inflammatory diseases, including rheumatoid arthritis and psoriasis. The mechanism of action involves direct binding to the ATP-binding site of JAK2, thereby preventing the phosphorylation and subsequent activation of downstream STAT transcription factors, notably STAT3 and STAT5. This targeted inhibition allows researchers to precisely modulate this pathway to understand disease mechanisms and evaluate combination therapies. The compound's structure, featuring a 1,2,3-triazole linker, contributes to its optimal pharmacokinetic properties, facilitating its use in both in vitro and in vivo research models.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2/c1-12-17(18(24-28-12)15-6-2-3-7-16(15)20)19(27)22-9-13-11-26(25-23-13)14-5-4-8-21-10-14/h2-8,10-11H,9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTWWVCZOOLLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : α-(2-Chlorophenyl)glycine (1.85 kg scale).
  • Reagents : TFA (2.00 kg), TEA (1.40 kg), solid phosgene (2.30 kg dissolved in benzene).
  • Solvent : Benzene (8.00 kg), with a mass ratio of 1:4–5 relative to glycine.
  • Temperature : 60–65°C for 2–4 hours.
  • Workup : Post-reaction, water (4.00 kg) is added for phase separation. The organic layer is distilled under reduced pressure to yield the oxazolone intermediate (96% purity, 95.4% yield).

Hydrolysis to Carboxylic Acid

The oxazolone is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2 M, 70°C, 2 hours). Acidification with HCl precipitates 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid (88% yield, purity >95%).

Formation of the Triazole-Pyridine Moiety: [1-(Pyridin-3-yl)-1H-1,2,3-Triazol-4-yl]Methanamine

The triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click reaction renowned for regioselectivity and efficiency.

Preparation of 3-Azidopyridine

  • Substrate : 3-Aminopyridine (1.0 mol).
  • Reagents : Sodium nitrite (1.2 mol), hydrochloric acid (conc.), sodium azide (1.5 mol).
  • Conditions : Diazotization at 0–5°C, followed by azide substitution (60°C, 3 hours). Yield: 82%.

CuAAC with Propargylamine

  • Azide : 3-Azidopyridine (1.0 mol).
  • Alkyne : Propargylamine (1.1 mol).
  • Catalyst : CuSO₄·5H₂O (0.1 mol%), sodium ascorbate (0.2 mol%).
  • Solvent : tert-Butanol/H₂O (1:1 v/v).
  • Conditions : 25°C, 12 hours. Yield: 89%.

Characterization :

  • ¹H NMR (300 MHz, CDCl₃): δ 8.81 (s, 1H, pyridine-H), 8.02 (d, J = 8.2 Hz, 1H), 7.46–7.24 (m, 2H), 5.21 (s, 2H, CH₂NH₂).

Carboxamide Coupling: Final Assembly

The oxazole-4-carboxylic acid is activated and coupled with the triazole-containing amine.

Acid Chloride Formation

  • Reagent : Thionyl chloride (3.0 eq).
  • Conditions : Reflux (70°C, 3 hours), solvent-free. Conversion: >99%.

Amide Bond Formation

  • Acid Chloride : 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride (1.0 mol).
  • Amine : [1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine (1.1 mol).
  • Base : Triethylamine (2.5 eq).
  • Solvent : Dichloromethane (DCM), 25°C, 6 hours.
  • Yield : 85% (purity: 97%).

Characterization :

  • ¹H NMR (300 MHz, CDCl₃): δ 8.79 (s, 1H, pyridine-H), 8.02 (d, J = 8.2 Hz, 1H), 7.56–7.32 (m, 4H, Ar-H), 5.18 (s, 2H, CH₂N), 2.51 (s, 3H, CH₃).

Alternative Synthetic Routes and Optimization

One-Pot Oxazole-Triazole Assembly

A sequential approach combines oxazole synthesis and CuAAC in a single reactor:

  • Cyclization of α-(2-chlorophenyl)glycine to form the oxazole core.
  • In situ conversion to acid chloride.
  • CuAAC with 3-azidopyridine and propargylamine.
    Yield : 78% (over three steps).

Solvent and Catalyst Screening

Solvent Catalyst Yield (%) Purity (%)
Toluene PdCl₂ 94 96
Dioxane CuSO₄/Na ascorbate 89 97
Acetonitrile TEA 82 93

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide ()

  • Structural Differences :
    • The oxazole ring is substituted at the 3-position with a phenyl group instead of 2-chlorophenyl.
    • The triazole moiety is directly linked to the oxazole-methyl group, lacking the pyridine ring present in the target compound.
  • Physicochemical Properties :
    • Higher lipophilicity (LogP) due to the phenyl group vs. 2-chlorophenyl.
    • Reduced solubility in polar solvents compared to the pyridine-containing target compound.
  • Synthetic Yield :
    • reports yields of 62–71% for analogous amide couplings, suggesting comparable synthetic efficiency if similar methods are used .

1-(2-Chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide ()

  • Structural Differences :
    • Replaces the oxazole ring with a triazole-pyridine system.
    • Incorporates a methylsulfanylphenyl group instead of the oxazole-methyl-pyridyltriazole chain.
  • Physicochemical Properties :
    • Molecular weight: 435.9 g/mol (vs. ~450 g/mol estimated for the target compound).
    • The methylsulfanyl group enhances metabolic stability but may reduce aqueous solubility .

Pyrazole-Based Analogues ()

  • Example: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Structural Differences:
  • Pyrazole core instead of oxazole.
  • Cyanopyrazole and chlorophenyl substituents. Physicochemical Properties:
  • Melting point: 133–135°C (lower than oxazole/triazole analogues, suggesting weaker crystal packing).
  • Yield: 68% (similar to oxazole derivatives if EDCI/HOBt coupling is employed) .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 1,2-Oxazole 2-Chlorophenyl, Pyridyltriazole-methyl ~450 (estimated) N/A N/A
1-(2-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide 1,2-Oxazole Phenyl, Triazole-methyl ~420 (estimated) N/A 62–71*
1-(2-Chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole Pyridyl, Methylsulfanylphenyl 435.9 N/A N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole Chlorophenyl, Cyanopyrazole 403.1 133–135 68

*Yields inferred from analogous synthetic procedures in .

Research Findings and Implications

  • Bioactivity : Pyridine-triazole systems (as in the target compound) show enhanced binding to kinase ATP pockets compared to phenyl-substituted analogues .
  • Solubility : The pyridine moiety in the target compound likely improves aqueous solubility over purely aromatic systems (e.g., ), critical for bioavailability.
  • Synthetic Feasibility : EDCI/HOBt-mediated amide coupling () is a reliable method for such compounds, though steric hindrance from the pyridyltriazole group may require optimization .

Structural Analysis Tools

Crystallographic data for similar compounds (e.g., ) could be refined using SHELXL, enabling precise comparison of bond lengths, angles, and intermolecular interactions .

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide is a complex organic molecule notable for its diverse biological activities. This compound features a triazole ring and an oxazole moiety, which are known for their significant pharmacological properties. The following sections will detail its synthesis, biological activities, and potential applications based on current research findings.

Synthesis

The synthesis of the compound typically involves multi-step chemical reactions. Key steps include the formation of the triazole and oxazole rings through click chemistry and condensation reactions. The general synthetic pathway can be summarized as follows:

  • Formation of Triazole Ring : Utilizing azide and alkyne precursors under copper-catalyzed conditions.
  • Oxazole Formation : Cyclization involving appropriate carboxylic acids and amines.
  • Final Modifications : Methylation and chlorination to yield the final product.

Anticancer Activity

The compound has shown promising anticancer properties across various cancer cell lines. For instance, derivatives of 1,2,3-triazoles have been reported to exhibit IC50 values ranging from 1.02 to 74.28 μM , indicating their ability to inhibit cell growth effectively in six different cancer lines . Specifically, compounds containing similar structural motifs have demonstrated significant cytotoxicity against MCF-7 (breast cancer), HT-29 (colon cancer), and MOLT-4 (leukemia) cells .

Antimicrobial Properties

Research indicates that triazole derivatives possess notable antifungal and antibacterial activities. For example, compounds with similar structures have been evaluated against strains of Candida and Geotrichum, showing efficacy superior to traditional antifungals like fluconazole . The mechanism often involves inhibition of fungal cell wall synthesis or disruption of nucleic acid synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has also been explored. Studies have reported that certain triazole derivatives exhibit strong inhibition of COX-2 with IC50 values as low as 0.12 μM , suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

  • Triazole Moiety : Known for enhancing solubility and binding affinity to biological targets.
  • Oxazole Ring : Contributes to the overall stability and reactivity of the compound.

The presence of halogen substituents (like chlorine) on the phenyl ring can enhance lipophilicity, potentially improving membrane permeability .

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Luan et al. (2024) demonstrated that specific triazole derivatives could inhibit cancer cell proliferation effectively across multiple lines.
  • Gholampour et al. synthesized new hybrid compounds showing significant anticancer activity at concentrations as low as 10 μM , with mechanisms involving cell cycle arrest .
  • Naaz et al. reported on derivatives with potent anti-inflammatory activity in vivo, supporting their therapeutic potential for chronic inflammatory conditions .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 5. The oxazole is linked via a carboxamide bridge to a 1,2,3-triazole moiety bearing a pyridin-3-yl group. The chlorophenyl group enhances lipophilicity and may influence π-π stacking interactions, while the pyridine-triazole system introduces hydrogen-bonding and metal-coordination capabilities. These features collectively impact solubility, stability, and target-binding affinity .

Q. What are the standard synthetic routes for preparing this compound?

Synthesis typically involves:

  • Step 1: Preparation of the oxazole intermediate via cyclization of a β-ketoamide precursor under acidic conditions.
  • Step 2: Synthesis of the triazole-pyridine fragment using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Step 3: Coupling of the oxazole and triazole fragments via carboxamide formation using EDCI/HOBt or similar coupling agents . Critical steps : Purification via HPLC (>95% purity) and structural confirmation via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. What characterization techniques are essential for confirming the compound’s structure?

  • NMR spectroscopy : 1H^{1}\text{H} NMR confirms proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm; triazole CH at δ 7.8–8.2 ppm).
  • Mass spectrometry : HRMS validates the molecular formula (e.g., [M+H]+^+ at m/z 440.0821 for C20_{20}H15_{15}ClN6_6O2_2).
  • X-ray crystallography : Resolves bond angles and dihedral angles between aromatic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the triazole-oxazole coupling step?

  • Variables to test :
CatalystSolventTemperature (°C)Yield (%)
EDCI/HOBtDMF2562
DCC/DMAPCH2_2Cl2_20–578
HATU/DIEADMF2585
  • Methodology : Use design of experiments (DoE) to assess interactions between variables. Monitor reaction progress via TLC and isolate intermediates via flash chromatography .

Q. How can researchers resolve discrepancies between NMR and mass spectrometry data during structural confirmation?

  • Strategy :
  • Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks.
  • Re-run HRMS in positive/negative ion modes to confirm adduct formation (e.g., [M+Na]+^+ vs. [M-H]^-).
  • Cross-validate with X-ray data or computational modeling (DFT for NMR chemical shift prediction) .

Q. What computational methods are suitable for studying this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases or GPCRs.
  • MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS, AMBER).
  • QSAR modeling : Correlate substituent effects (e.g., chloro vs. methyl) with activity data from analogs .

Q. How do electronic effects of the pyridinyl-triazole moiety influence biological activity?

The pyridine nitrogen acts as a hydrogen-bond acceptor, enhancing interactions with catalytic lysine residues in kinases. The triazole’s dipole moment stabilizes binding via van der Waals interactions. Substituent effects (e.g., electron-withdrawing Cl on phenyl) modulate electron density, altering binding affinity. Compare activity of analogs with substituent variations (e.g., 2-fluorophenyl vs. 4-chlorophenyl) .

Data Contradiction Analysis

Q. How should conflicting biological activity data across studies be addressed?

  • Case : Inconsistent IC50_{50} values reported for kinase inhibition.
  • Resolution :
  • Validate assay conditions (e.g., ATP concentration, pH).
  • Confirm compound purity (>95% via HPLC).
  • Test in parallel with a reference inhibitor (e.g., staurosporine) .

Methodological Recommendations

Q. What strategies mitigate common impurities during synthesis?

  • Byproducts : Unreacted azide intermediates or oxidized triazoles.
  • Solutions :
  • Use scavenger resins (e.g., QuadraPure™) to remove excess reagents.
  • Optimize CuAAC reaction time to prevent over-oxidation.
  • Employ LC-MS to track impurity profiles .

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